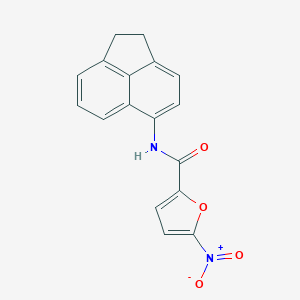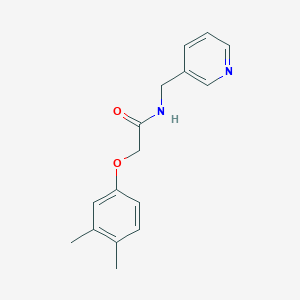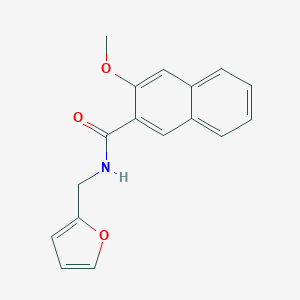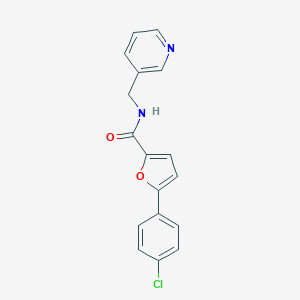![molecular formula C21H20N2O4 B251889 N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251889.png)
N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide, commonly known as PBAF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. PBAF belongs to the class of compounds known as furamides, which are characterized by a furan ring attached to an amide group.
作用機序
PBAF inhibits the activity of the proteasome by binding to its active site and blocking the substrate from entering. This inhibition leads to the accumulation of ubiquitinated proteins, which triggers the unfolded protein response (UPR) and induces apoptosis. PBAF has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
PBAF has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity and activating the UPR. It has also been shown to inhibit the activity of the NF-κB pathway, which can reduce inflammation and immune responses. PBAF has been found to be non-toxic to normal cells and has a low toxicity profile, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
PBAF has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential applications in cancer therapy. However, PBAF has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of PBAF. One potential direction is the optimization of the synthesis method to improve the yield and purity of PBAF. Another direction is the investigation of the potential applications of PBAF in other diseases, such as neurodegenerative disorders and autoimmune diseases. Further studies are also needed to explore the mechanism of action of PBAF and its interactions with other cellular pathways. Overall, PBAF has shown promising results in biomedical research, and further studies are needed to fully understand its potential applications.
合成法
The synthesis of PBAF involves the reaction between 3-propoxybenzoic acid and 3-aminophenylfuramide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields PBAF in high purity and yield, which can be further purified using column chromatography.
科学的研究の応用
PBAF has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can trigger cell death pathways and induce apoptosis. PBAF has shown promising results in the treatment of various cancers, including breast, prostate, and colon cancer, by inducing apoptosis in cancer cells.
特性
分子式 |
C21H20N2O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
N-[3-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-11-26-18-9-3-6-15(13-18)20(24)22-16-7-4-8-17(14-16)23-21(25)19-10-5-12-27-19/h3-10,12-14H,2,11H2,1H3,(H,22,24)(H,23,25) |
InChIキー |
DSUFHHWPLNGINP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B251806.png)
![N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B251807.png)


![N-[4-(butanoylamino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251811.png)
![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)



![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)